REACTION_CXSMILES
|
CO[CH:3]1[O:18][C:6]2=[C:7]([O:16][CH3:17])[C:8]3[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=3[CH:15]=[C:5]2[CH2:4]1>C(O)=O>[CH3:17][O:16][C:7]1[C:8]2[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=2[CH:15]=[C:5]2[CH:4]=[CH:3][O:18][C:6]=12
|
Name
|
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
COC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through alumina
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[CH:3]1[O:18][C:6]2=[C:7]([O:16][CH3:17])[C:8]3[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=3[CH:15]=[C:5]2[CH2:4]1>C(O)=O>[CH3:17][O:16][C:7]1[C:8]2[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=2[CH:15]=[C:5]2[CH:4]=[CH:3][O:18][C:6]=12
|
Name
|
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
COC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through alumina
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |